molecular formula C10H13F2N3O B1492429 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol CAS No. 2097990-47-9

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol

Cat. No.: B1492429
CAS No.: 2097990-47-9
M. Wt: 229.23 g/mol
InChI Key: FTWFWOJVWNSXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol is a useful research compound. Its molecular formula is C10H13F2N3O and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives, including those with modifications such as difluoromethyl groups, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as key precursors in the synthesis of various medicinal and pharmaceutical products. For example, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the versatility of pyrimidine cores in generating compounds with wide applicability in medicinal chemistry, highlighted by their use in hybrid catalysts for efficient synthesis processes (Parmar, Vala, & Patel, 2023).

Biological Activities and Potential Therapeutic Uses

Research has extensively explored the biological activities of pyrimidine derivatives, noting their potential in treating various diseases. For instance, pyrimidine derivatives exhibit significant anti-inflammatory effects, attributed to their action on various inflammatory mediators. This suggests a promising avenue for developing new anti-inflammatory agents based on pyrimidine structures (Rashid et al., 2021). Additionally, pyrimidine derivatives have shown potent anticancer activities, with numerous patents filed for compounds based on this scaffold, indicating their potential as future anticancer drugs (Kaur et al., 2014).

Optoelectronic Materials

The integration of pyrimidine derivatives into optoelectronic materials has also been a point of interest. Their inclusion in π-extended conjugated systems has been valued for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This underscores the versatility of pyrimidine and related structures in developing advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c11-10(12)8-5-9(14-6-13-8)15-3-1-7(16)2-4-15/h5-7,10,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWFWOJVWNSXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=NC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.